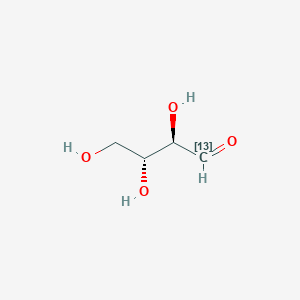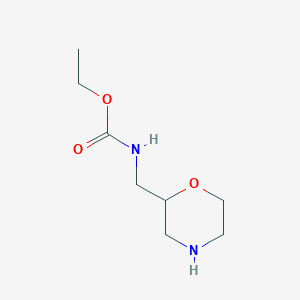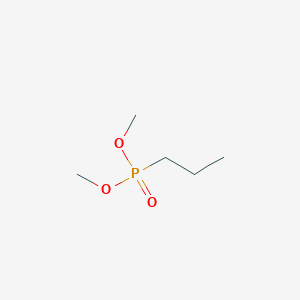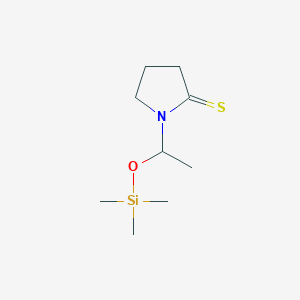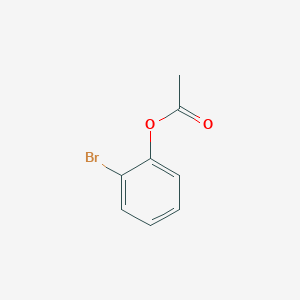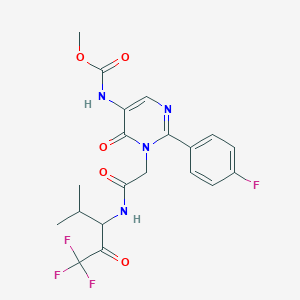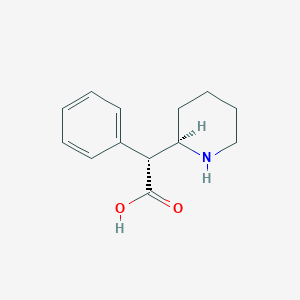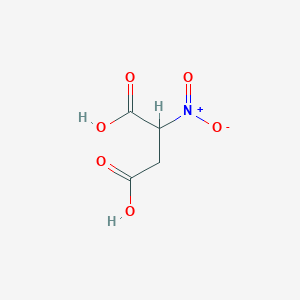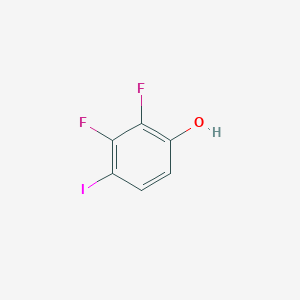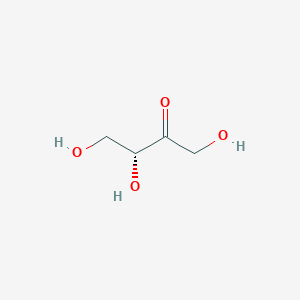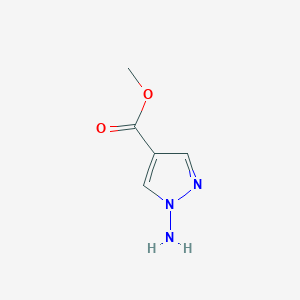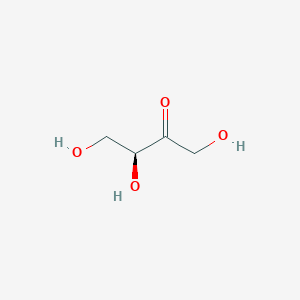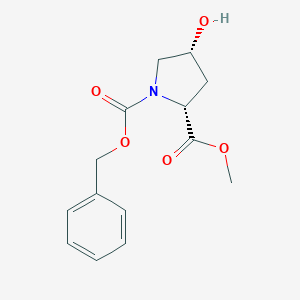
(2R,4R)-1-ベンジル 2-メチル 4-ヒドロキシピロリジン-1,2-ジカルボン酸
概要
説明
(2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
科学的研究の応用
Chemistry
In chemistry, (2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is particularly valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions due to its ability to mimic natural substrates. It is also used in the development of enzyme inhibitors.
Medicine
Medically, this compound has potential applications in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for selective binding, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its chiral nature makes it valuable for producing enantiomerically pure substances.
作用機序
Target of Action
It is used as a non-cleavable linker in the synthesis of antibody-drug conjugates (adcs) and protacs . In the context of ADCs and PROTACs, the compound would be linked to a specific antibody or ligand that targets a particular protein or cell type.
Mode of Action
As a non-cleavable linker, (2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate forms a stable bond between the antibody (or ligand) and the drug in ADCs (or PROTACs). This allows the drug to be specifically delivered to cells that the antibody (or ligand) targets .
Pharmacokinetics
The stability of the linker can affect the drug’s bioavailability, as it needs to remain intact until it reaches the target cells .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of (2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate include the conditions under which the ADCs or PROTACs are stored and administered. For instance, the compound is stable at -20°C for 3 years and at 4°C for 2 years . Other factors, such as the patient’s physiological condition and the presence of other drugs, could also influence its action and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine, methyl acrylate, and a suitable chiral catalyst.
Cyclization: The key step involves the cyclization of the intermediate to form the pyrrolidine ring. This can be achieved through a [3+2] cycloaddition reaction.
Hydroxylation: Introduction of the hydroxyl group at the 4-position can be accomplished using a hydroxylating agent like osmium tetroxide (OsO4) in the presence of a co-oxidant.
Esterification: The final step involves esterification to introduce the carboxylate groups, which can be done using standard esterification reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The ester groups can be reduced to alcohols using lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of diol derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
類似化合物との比較
Similar Compounds
- (2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
- (2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Uniqueness
Compared to similar compounds, (2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is unique due to its benzyl group, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a more potent candidate for drug development and other applications.
特性
IUPAC Name |
1-O-benzyl 2-O-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKAGQHUUDRPOI-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350898 | |
| Record name | 1-Benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155075-23-3 | |
| Record name | 1-Benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
